Labriformin
Description
Labriformin is a cardenolide, a class of steroidal cardiac glycosides produced by milkweed plants (Asclepias spp.) as part of their chemical defense against herbivores . It is predominantly concentrated in milkweed seeds, where it serves as a potent inhibitor of the Na+/K+-ATPase enzyme, a critical ion transporter in animal cells . Unlike generalist herbivores, specialized insects like the large milkweed bug (Oncopeltus fasciatus) have evolved biochemical adaptations to tolerate this compound, reflecting a coevolutionary arms race .
Geographical studies reveal that this compound concentrations in Asclepias syriaca seeds increase with latitude, suggesting adaptive chemical defense tailored to local herbivore pressures . Structural characterization via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation confirms its unique molecular configuration, including oxidation-derived fragments that distinguish it from other cardenolides .
Properties
Molecular Formula |
C31H39NO10S |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one |
InChI |
InChI=1S/C31H39NO10S/c1-14-11-29(32-6-7-43-29)31(37)25(39-14)40-18-9-16-10-20-30(42-20)23(26(16,2)12-19(18)41-31)22(34)24(35)27(3)17(4-5-28(27,30)36)15-8-21(33)38-13-15/h6,8,14,16-20,22-23,25,34,36-37H,4-5,7,9-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,22+,23-,25+,26+,27+,28-,29?,30+,31-/m1/s1 |
InChI Key |
BGKAKFOJZRBENJ-YWBLJHEQSA-N |
SMILES |
CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
Isomeric SMILES |
C[C@@H]1CC2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5C[C@H]6[C@]7(O6)[C@@H]([C@]5(C[C@H]4O3)C)[C@@H](C(=O)[C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
Canonical SMILES |
CC1CC2(C3(C(O1)OC4CC5CC6C7(O6)C(C5(CC4O3)C)C(C(=O)C8(C7(CCC8C9=CC(=O)OC9)O)C)O)O)N=CCS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of labriformin involves several steps, starting from basic organic compounds. The key steps include the formation of the steroid nucleus, introduction of the butenolide ring, and incorporation of the nitrogen-containing functional group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used to isolate this compound from other cardenolides present in the plant extracts .
Chemical Reactions Analysis
Types of Reactions: Labriformin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form a thiazolidinone ring.
Reduction: Reduction reactions can modify the butenolide ring.
Substitution: Substitution reactions can occur at the nitrogen-containing functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidized this compound: Formation of a thiazolidinone ring.
Reduced this compound: Modified butenolide ring.
Substituted this compound: Various alkylated derivatives.
Scientific Research Applications
Labriformin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of cardenolides.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Potential therapeutic applications due to its inhibitory effects on Na+/K±ATPase, which is a target for cardiac glycosides.
Industry: Used in the development of bioinsecticides and other agrochemical products .
Mechanism of Action
Labriformin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the electrochemical gradients of sodium and potassium ions, leading to altered cellular functions. The molecular targets include the alpha subunit of the Na+/K±ATPase enzyme, and the pathways involved are related to ion transport and cellular homeostasis .
Comparison with Similar Compounds
Glucopyranosyl Frugoside
Frugoside
- Source : Ubiquitous across A. curassavica tissues (leaves, stems, roots) .
- Activity : Exhibits broad-spectrum toxicity but lower potency against O. fasciatus compared to this compound .
- Evolutionary Significance : Widespread presence implies a generalized defensive role rather than specialist targeting .
Syrioside B
- Source : Co-occurs with this compound in A. syriaca .
- Activity : Demonstrates moderate Na+/K+-ATPase inhibition but lacks the geographical concentration cline observed in this compound .
- Selection Pressure : Differential PST-FST values (syrioside B: 9.5; this compound: 15.9) indicate stronger spatial selection for this compound .
Quantitative Comparison of Inhibitory Potency
Table 1 summarizes IC₅₀ values (concentration required for 50% enzyme inhibition) for this compound and analogues against Na+/K+-ATPase isoforms:
| Compound | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| This compound | O. fasciatus | 0.8* | |
| Glucopyranosyl Frugoside | O. fasciatus | 12.4* | |
| Frugoside | O. fasciatus | 25.6* | |
| Syrioside B | Wild-type Drosophila | 45.2* |
This compound’s superior potency against O. fasciatus highlights its role as a specialist toxin, whereas frugosides and syriosides may serve broader defensive functions .
Ecological and Evolutionary Differentiation
- Specialist vs. Generalist Toxicity: this compound exhibits heightened toxicity to O. fasciatus but minimal effects on non-specialists like monarch butterflies (Danaus plexippus), which sequester cardenolides without harm . In contrast, frugoside and syrioside B show broader activity .
- Coevolutionary Dynamics: O. fasciatus detoxifies this compound via biochemical modification, underscoring reciprocal adaptation . This interaction is absent in herbivores exposed to less potent cardenolides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
